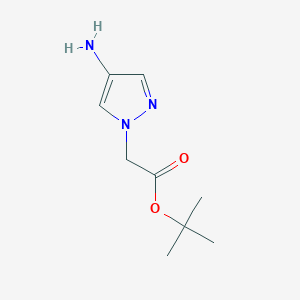

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Vue d'ensemble

Description

“tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS number 786684-63-7 . It is available in powder form .

Molecular Structure Analysis

The molecular structure of “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is represented by the InChI code1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 . The molecular weight of the compound is 197.24 . Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” include a storage temperature at room temperature . The compound is available in powder form .Applications De Recherche Scientifique

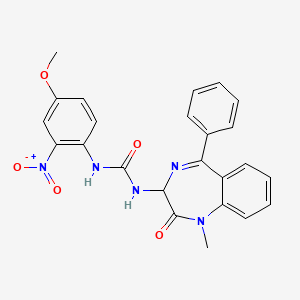

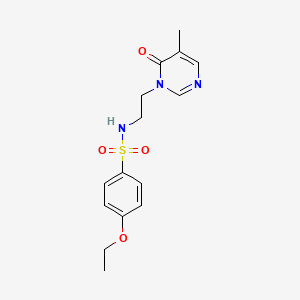

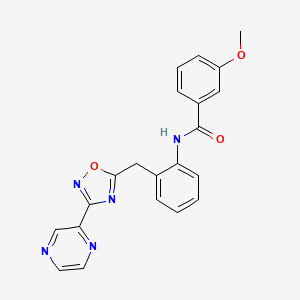

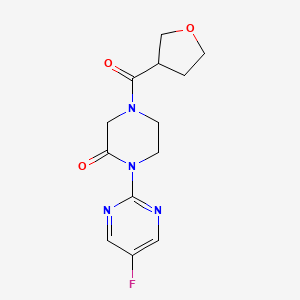

Synthesis and Intermediates

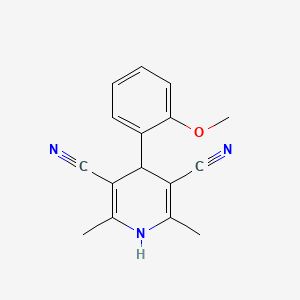

The chemical tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate plays a critical role in the synthesis of various compounds and intermediates, showcasing its versatility and utility in organic chemistry. For example, it serves as an essential intermediate in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, highlighting its application in the development of compounds with potential pharmacological activities (Iminov et al., 2015). Similarly, it is instrumental in the efficient one-pot synthesis of 2-amino-4H-pyrans, which are important due to their biological activities and use as intermediates in organic synthesis (Zonouzi et al., 2006).

Catalysis and Ligand Development

Furthermore, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used in the development of ligands and catalysts. For instance, it contributes to the creation of alkylzinc complexes with both achiral and chiral monoanionic N,N,O heteroscorpionate ligands, showcasing its role in the advancement of organometallic chemistry and potential applications in catalysis (Hegelmann et al., 2003). Additionally, it is involved in the synthesis of novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, which are explored as catalysts for hydrogenation reactions, indicating its contribution to the development of new catalytic systems (Amenuvor et al., 2016).

Biological Activity and Drug Development

Its utility extends to the synthesis of compounds with potential biological activities. For example, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is crucial in the synthesis of mTOR targeted PROTAC molecule PRO1, highlighting its importance in the development of targeted therapies (Zhang et al., 2022). This demonstrates its relevance in medicinal chemistry, offering pathways for the creation of novel therapeutic agents.

Environmental and Green Chemistry

In addition to its applications in synthesis, catalysis, and drug development, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is involved in studies focused on green chemistry. A noteworthy example includes the development of green approaches toward the protection of secondary amine in pyrazole nuclei, where the compound contributes to the synthesis of anticancer compounds through environmentally friendly methods (Anonymous, 2020).

Safety and Hazards

The safety information for “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” includes several hazard statements: H303, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mécanisme D'action

Target of Action

Tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a complex compound with a variety of potential targets. Compounds with similar structures have been found to interact with steroid hormone receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

For instance, compounds with similar structures have been found to reduce a wide variety of carbonyl compounds including quinones, prostaglandins, menadione, and various xenobiotics .

Biochemical Pathways

Compounds with similar structures have been found to interact with nadph-dependent reductase, a broad substrate specificity enzyme . This interaction could potentially affect a variety of biochemical pathways, leading to downstream effects.

Result of Action

Compounds with similar structures have been found to regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Propriétés

IUPAC Name |

tert-butyl 2-(4-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEYZRUTRMWATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |

CAS RN |

786684-63-7 | |

| Record name | tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)

![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)

![6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995996.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2995997.png)

![1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2996003.png)

![Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate](/img/structure/B2996004.png)

![1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2996005.png)